molecular formula C28H32O14 B12084518 4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- CAS No. 64271-11-0

4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-

Cat. No.: B12084518
CAS No.: 64271-11-0
M. Wt: 592.5 g/mol
InChI Key: JIKPWRRUSIBFLE-KVQGGKNTSA-N
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Description

4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique glycosylation pattern, which contributes to its distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- typically involves multiple steps, including glycosylation reactions. The starting material is often a flavonoid core, which undergoes glycosylation using specific glycosyl donors and catalysts. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the glycosylated flavonoid. This method is advantageous due to its efficiency and sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and various substituted derivatives, each with distinct biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex flavonoids.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which are beneficial in preventing oxidative stress-related diseases.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways, and inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Known for its potent antioxidant activity.

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Exhibits strong anti-inflammatory properties.

    4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Studied for its anticancer potential.

Uniqueness

What sets 4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- apart is its unique glycosylation pattern, which enhances its solubility, stability, and biological activity compared to other similar flavonoids.

Biological Activity

The compound 4H-1-benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)- is a complex flavonoid derivative with significant biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and cytotoxic effects, as well as its potential therapeutic applications.

Chemical Structure

The compound's structure consists of a benzopyran core with multiple hydroxyl groups and glycosidic linkages, which enhance its biological activity. The presence of hydroxyl groups is known to contribute to antioxidant properties, while the sugar moieties may influence solubility and bioavailability.

Anti-inflammatory Activity

Research has shown that derivatives of 4H-1-benzopyran-4-one exhibit notable anti-inflammatory effects. For instance, studies indicate that certain benzopyran derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Antioxidant Properties

The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups enhances its capacity to donate electrons, thereby neutralizing reactive oxygen species (ROS). In vitro assays have demonstrated that it can significantly reduce oxidative damage in cellular models .

Cytotoxicity and Antitumor Activity

Several studies have evaluated the cytotoxic effects of 4H-1-benzopyran derivatives against various cancer cell lines. For example, one study reported that specific analogs exhibited IC50 values in the micromolar range against MOLT-4 leukemia cells, indicating substantial antitumor potential . The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation.

Case Study 1: Uterotrophic Activity

A study assessed the uterotrophic activity of various benzopyran derivatives in female albino rats. The compound 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed a significant increase in uterine weight gain (87%), indicating strong estrogenic activity. This suggests potential applications in hormone replacement therapies or reproductive health .

Case Study 2: Anticancer Effects

In another investigation, a series of synthesized benzopyran compounds were tested for their anticancer properties. Notably, one derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects compared to conventional chemotherapeutics .

Research Findings Summary Table

Activity Findings Reference
Anti-inflammatoryInhibition of COX-2 and iNOS expression
AntioxidantSignificant reduction in oxidative stress markers
CytotoxicityIC50 values in micromolar range against cancer cells
Uterotrophic Activity87% increase in uterine weight (in vivo study)
Anticancer EffectsSelective cytotoxicity towards breast cancer cells

Properties

CAS No.

64271-11-0

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(32)23(35)25(37)28(39-10)42-27-24(36)21(33)17(9-29)41-26(27)19-14(31)8-16-18(22(19)34)13(30)7-15(40-16)11-3-5-12(38-2)6-4-11/h3-8,10,17,20-21,23-29,31-37H,9H2,1-2H3/t10-,17+,20-,21+,23+,24-,25+,26-,27+,28-/m0/s1

InChI Key

JIKPWRRUSIBFLE-KVQGGKNTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O

Origin of Product

United States

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